Phenyl acetate

Overview

Description

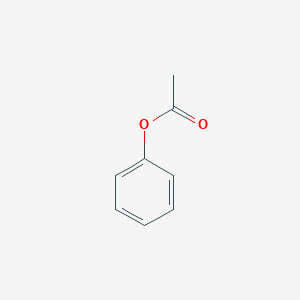

Phenyl acetate, also known as phenyl ethanoate, is an organic compound with the chemical formula C8H8O2. It is the ester of phenol and acetic acid. This compound is known for its pleasant, sweet, and floral odor, making it a valuable component in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl acetate can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride. The reaction typically involves mixing phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is exothermic and produces this compound along with acetic acid or hydrochloric acid as by-products .

Industrial Production Methods: In industrial settings, this compound is produced by heating phenol with acetic anhydride or acetyl chloride in large reactors. The reaction is carried out under controlled temperatures, typically between 120°C to 130°C, to ensure optimal yield. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Hydrolysis

Phenyl acetate can undergo hydrolysis, breaking down into phenol and acetic acid. This reaction can be catalyzed by either acids or bases . Research indicates that this compound hydrolysis is also catalyzed by a heterogeneous reaction in the presence of silica surfaces .

Base-Catalyzed Hydrolysis: Under homogeneous conditions, this compound hydrolysis is a first-order reaction and base-catalyzed at a pH of roughly 6.3 for temperatures ranging from 10 to 65°C . The reaction rate is strongly influenced by the pH of the system .

The temperature dependency of reactive tracers can be determined quantitatively using the Arrhenius Law :

Where:

-

is the global reaction rate constant

-

is the pre-exponential factor

-

is the activation energy

-

is the universal gas constant

-

is the absolute temperature

Temperature-Dependent Kinetics of this compound Hydrolysis

| Temperature (°C) | Reaction Rate |

|---|---|

| 10 | 1.1e-4 |

| 60 | 0.1470 |

Decarboxylation

Phenylacetate decarboxylase (PhdB) catalyzes the decarboxylation of phenylacetate . This enzyme, one of only a few known glycyl-radical-enzymes, facilitates the removal of a carboxyl group from phenylacetate . Research suggests that PhdB attacks the methylene carbon of phenylacetate .

α,α-Difluorophenylacetate Inhibition: α,α-Difluorophenylacetate acts as a competitive inhibitor of phenylacetate for PhdB .

Fate of Methylene Hydrogen Atoms: Studies using deuterium-labeled phenylacetates suggest that if a hydrogen atom is abstracted from the methylene carbon of phenylacetate, it is retained on the toluene product .

Esterification

Phenylacetic acid can undergo esterification with p-cresol using metal cation-exchanged montmorillonite nanoclays, yielding p-cresyl this compound . Different metal cation-exchanged montmorillonite nanoclays (Mn+ = Al3+, Zn2+, Mn2+, Fe3+, Cu2+) have been prepared and their catalytic activity studied . Al3+-montmorillonite nanoclay was found to be more active among the catalysts tested .

Effect of Substituted Phenol on Esterification

| Substituted Phenol | Al3+ | Zn2+ | Mn2+ | Fe3+ | Cu2+ |

|---|---|---|---|---|---|

| p-cresol | 74 | 52 | 15 | 26 | 19 |

Reactions with Amines

This compound reacts with primary and secondary amines . Studies suggest a stepwise mechanism for the reaction of substituted phenylacetates and hydroxylamine, with kinetics data indicating distinct classes of esters . Some esters react through direct nucleophilic attack of hydroxylamine, while others require a second molecule of the nucleophile to facilitate the reaction .

Other Reactions

-

Pyrolysis: this compound decomposes unimolecularly into phenol and ketone via a concerted mechanism, likely through a four-cyclic transition state .

-

Photo-Fries Rearrangement: this compound undergoes photo-Fries rearrangement in phenol-containing media. The phenol byproduct reacts with acyl radicals to yield Fries products .

-

Saponification: Heating this compound with a strong base, such as sodium hydroxide, results in saponification, producing phenol and an acetate salt .

-

Ketonic Decarboxylation: Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid, such as acetic anhydride, to form phenylacetone .

Scientific Research Applications

Phenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds

Mechanism of Action

Phenyl acetate can be compared with other esters such as methyl phenylacetate and ethyl phenylacetate. These compounds share similar structural features but differ in their alkyl groups. This compound is unique due to its specific ester linkage and the resulting physical and chemical properties .

Comparison with Similar Compounds

- Methyl phenylacetate

- Ethyl phenylacetate

- Propyl phenylacetate

Each of these compounds has distinct applications and properties, making phenyl acetate a valuable compound in its own right.

Biological Activity

Phenyl acetate is an organic compound that has garnered attention for its various biological activities, particularly in the context of cancer treatment and microbial metabolism. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Overview of this compound

This compound is an ester formed from acetic acid and phenol. It is known for its sweet, fruity odor and is commonly used in flavoring and fragrance industries. However, its biological activity extends beyond these applications, particularly in oncology and microbiology.

Antineoplastic Activity

This compound has been studied for its potential as an antineoplastic agent. Research indicates that it can induce tumor cytostasis and differentiation in various cancer cell lines. A Phase I clinical trial demonstrated that sodium phenylacetate, a salt form of this compound, was administered to patients with solid tumors. The study found that phenylacetate could maintain serum concentrations within a range that proved active in vitro (>250 µg/mL) for extended periods, leading to significant tumor growth inhibition in some cases .

Key Findings from Clinical Trials:

- Patient Demographics: 18 patients with advanced cancer participated in the trial.

- Dosage: Administered as a 1-hour infusion twice daily at 125 mg/kg.

- Results: One patient with malignant glioma showed partial response; another with prostate cancer had a 50% decline in PSA levels .

The mechanisms by which this compound exerts its effects involve several biological pathways:

- Induction of Apoptosis: this compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Differentiation of Tumor Cells: It encourages the differentiation of malignant cells into less aggressive forms, thereby inhibiting tumor progression.

- Metabolic Pathways: this compound is involved in the bacterial degradation of aromatic compounds through the phenylacetic acid (PAA) pathway, which includes a series of enzymatic reactions critical for biofilm formation and antimicrobial activity .

Microbial Activity

In addition to its antitumor properties, this compound plays a significant role in microbial metabolism. It is an intermediate metabolite involved in the degradation of aromatic compounds by bacteria. The PAA pathway consists of multiple enzymes that facilitate this process, making it a target for biotechnological applications aimed at enhancing microbial degradation capabilities .

Table 1: Enzymes Involved in the PAA Pathway

| Enzyme | Function |

|---|---|

| PaaK | Converts phenylacetate to phenylacetyl-CoA |

| PaaABCDE | Epoxidation of phenylacetyl-CoA |

| PaaZ | Hydrolysis of oxepin-CoA |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Treatment: In a study involving patients with refractory tumors, phenylacetate was shown to induce tumor regression and was well tolerated at specific dosages .

- Microbial Applications: Research on bacterial strains utilizing the PAA pathway has indicated that these microorganisms can be engineered to enhance their ability to degrade environmental pollutants, showcasing the compound's relevance in bioremediation efforts .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling phenyl acetate in laboratory settings?

this compound requires adherence to general laboratory safety practices. Key measures include:

- Eye protection : Use safety goggles or face shields due to its classification as GHS05 (causing serious eye damage) .

- Glove selection : Choose gloves resistant to organic esters, considering material penetration time and degradation (e.g., nitrile or neoprene) .

- Storage : No special storage conditions are required, but avoid contamination of water systems (classified as water hazard level 1) .

- Waste disposal : Dispose via approved chemical waste channels; do not pour into drains .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of synthesized this compound?

- Gas Chromatography (GC) : Assess purity (>98% as per GC standards) and detect volatile impurities .

- Refractometry : Measure refractive index (nD = 1.553–1.558 at 20°C) to confirm consistency with literature .

- Mass Spectrometry (MS) : Use exact mass data (e.g., 136.15 g/mol for this compound) and fragmentation patterns for structural validation .

Q. How can researchers optimize synthesis protocols for this compound derivatives, such as fluorine-substituted analogs?

- Derivatization strategies : Introduce fluorine atoms via nucleophilic aromatic substitution or esterification of phenolic intermediates. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

- Purification : Employ fractional distillation (e.g., boiling point range 317–319°C for benzyl this compound) or column chromatography for polar derivatives .

Advanced Research Questions

Q. How can enzymatic hydrolysis kinetics of this compound derivatives be experimentally evaluated?

- Esterase activity assays : Use liver microsomes or purified esterases to monitor hydrolysis rates via spectrophotometry (e.g., release of phenolic compounds at 270 nm) .

- pH and ion dependence : Assess the impact of Ca<sup>2+</sup>/Mg<sup>2+</sup> ions on enzymatic activity, as these ions modulate esterase efficiency .

- Kinetic modeling : Apply Michaelis-Menten parameters (Km, Vmax) to compare substrate specificity among derivatives .

Q. What methodological approaches resolve contradictions in reported thermal stability of this compound under varying conditions?

- Controlled decomposition studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C under inert atmospheres) .

- Comparative analysis : Replicate conflicting studies while standardizing parameters (e.g., humidity, oxygen levels) to isolate destabilizing factors .

- Byproduct identification : Use GC-MS to detect decomposition products (e.g., acetic acid, phenol) under stress conditions .

Q. How can this compound derivatives be evaluated for pharmacological activity, such as anti-inflammatory or anti-tumor effects?

- In vitro bioassays : Screen derivatives for cytotoxicity (e.g., IC50 in cancer cell lines like A549) and anti-inflammatory markers (e.g., COX-2 inhibition) .

- Metabolite profiling : Use LC-MS to track this compound metabolism in hepatic microsomes, identifying bioactive intermediates .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., fluorine position) with biological potency using computational docking studies .

Q. Data Contradiction Analysis

Q. How can researchers address discrepancies in aquatic toxicity data for this compound?

- Source evaluation : Cross-reference ecotoxicity studies (e.g., OECD 201 guidelines) with proprietary datasets, noting test organism variability (e.g., Daphnia vs. fish) .

- Meta-analysis : Aggregate data from regulatory documents (e.g., ECHA) and academic studies to identify consensus thresholds (e.g., LC50 > 100 mg/L) .

Q. Methodological Resources

Q. What frameworks guide experimental design for this compound research?

- PICOT framework : Define Population (e.g., enzyme systems), Intervention (e.g., derivative concentration), Comparison (control groups), Outcome (hydrolysis rate), and Time (reaction duration) .

- FINER criteria : Ensure studies are Feasible, Novel (e.g., novel derivatives), Ethical (proper waste disposal), and Relevant (biomedical applications) .

Properties

IUPAC Name |

phenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051626 | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid | |

| Record name | Phenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

176 °F, 80 °C | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol) | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/605/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.7, Relative vapor density (air = 1): 4.7 | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID | |

CAS No. |

122-79-2 | |

| Record name | Phenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355G9R500Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYL ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0539 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30 °C | |

| Record name | Phenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.